N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrofuran ring and an ethyl-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of N-ethyl-o-toluidine with crotonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity . Another method involves the use of phase transfer catalysts to treat the compound with an aqueous alkaline solution at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Investigated for its potential use in treating skin conditions such as scabies and pruritus.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it is known to inhibit the transient receptor potential vanilloid 4 (TRPV4) channel, which plays a role in sensory perception and inflammation . This inhibition leads to its antipruritic and antiparasitic effects.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(2-methylphenyl)-2-butenamide: Known for its use in treating scabies and pruritus.
N-ethyl-N-methylpentanamide: Used in various chemical applications.
N-ethyl-N-isopropyl-p-phenylenediamine hydrochloride: Utilized in the synthesis of dyes and other chemical products.
Uniqueness
N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide is unique due to its nitrofuran ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-15(11-7-5-4-6-10(11)2)14(17)12-8-9-13(20-12)16(18)19/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGXZEAOSOCXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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